molecular formula C9H13N3O5 B15094461 2'-Amino-2'-deoxy-b-D-arabinouridine

2'-Amino-2'-deoxy-b-D-arabinouridine

Cat. No.: B15094461
M. Wt: 243.22 g/mol
InChI Key: LLIPTMWIZVIUSX-UHFFFAOYSA-N
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Description

2’-Amino-2’-deoxy-b-D-arabinouridine is a nucleoside analog that has garnered significant interest in scientific research due to its unique structure and biological activity. This compound is a derivative of arabinouridine, modified with an amino group at the 2’ position and the removal of a hydroxyl group, resulting in its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxy-b-D-arabinouridine typically involves the following steps:

Industrial Production Methods

Industrial production of 2’-Amino-2’-deoxy-b-D-arabinouridine follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-b-D-arabinouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Amino-2’-deoxy-b-D-arabinouridine has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

2’-Amino-2’-deoxy-b-D-arabinouridine is compared with other similar compounds to highlight its uniqueness:

Similar Compounds

Uniqueness

Properties

IUPAC Name

1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIPTMWIZVIUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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